molecular formula C24H28O8 B2955276 Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate CAS No. 685108-46-7

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate

Cat. No.: B2955276
CAS No.: 685108-46-7
M. Wt: 444.48
InChI Key: DWFAKYHWJGNSLG-UHFFFAOYSA-N
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Description

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate is a complex organic compound characterized by the presence of both aromatic and aliphatic functional groups. The compound features a trimethoxyphenyl group, a methylphenyl group, and a malonate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-methylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with dimethyl malonate in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the resulting product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy separation of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects. The compound may also interact with other cellular proteins and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]malonate: Lacks the trimethoxyphenyl group, resulting in different biological activities.

    Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(2,4,5-trimethoxyphenyl)propyl]malonate: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14-7-9-15(10-8-14)18(25)13-17(21(23(26)31-5)24(27)32-6)16-11-19(28-2)22(30-4)20(12-16)29-3/h7-12,17,21H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFAKYHWJGNSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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